In Vitro Potency and Efficacy Profile vs. Next-Generation Agonist ZG-2686
ZG-2033 was the lead compound that established the benzisothiazole class of direct HIF-2α agonists. Its in vitro activity profile is quantitatively defined against a key next-generation comparator, ZG-2686 (compound 48), which was derived from structural optimization of ZG-2033 [1]. While ZG-2686 shows improved potency, ZG-2033 remains a crucial benchmark and a preferred tool compound for studies where lower potency is advantageous or for direct comparative analyses of this chemical series [2]. The data are derived from the same luciferase reporter assay system, allowing for direct comparison.
| Evidence Dimension | HIF-2α transcriptional activation potency (EC50) |
|---|---|
| Target Compound Data | 490 nM (0.49 µM) |
| Comparator Or Baseline | ZG-2686 (Compound 48): 250 nM (0.25 µM) |
| Quantified Difference | ZG-2686 is ~2-fold more potent than ZG-2033. |
| Conditions | Luciferase reporter gene assay in 786-O cells expressing HIF-2α |
Why This Matters
This direct comparison within the same chemical series allows researchers to select the appropriate tool compound based on potency requirements, ensuring ZG-2033 is used for studies where its specific activity level is optimal for dose-response or combination studies.
- [1] Gao, Y., et al. (2025). Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia. Journal of Medicinal Chemistry. View Source
- [2] China Pharmaceutical University. (2025). 理学院张晓进团队在Journal of Medicinal Chemistry发表新型HIF-2α激动剂及孪药研究成果. View Source
